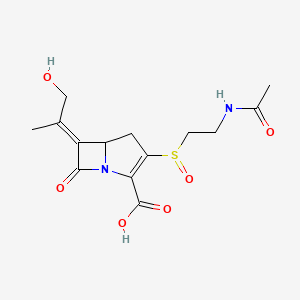

Asparenomycin B

Description

This compound has been reported in Streptomyces with data available.

Structure

3D Structure

Properties

Molecular Formula |

C14H18N2O6S |

|---|---|

Molecular Weight |

342.37 g/mol |

IUPAC Name |

(6E)-3-(2-acetamidoethylsulfinyl)-6-(1-hydroxypropan-2-ylidene)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C14H18N2O6S/c1-7(6-17)11-9-5-10(23(22)4-3-15-8(2)18)12(14(20)21)16(9)13(11)19/h9,17H,3-6H2,1-2H3,(H,15,18)(H,20,21)/b11-7+ |

InChI Key |

IATDYGCCUJUVGA-YRNVUSSQSA-N |

Isomeric SMILES |

C/C(=C\1/C2CC(=C(N2C1=O)C(=O)O)S(=O)CCNC(=O)C)/CO |

Canonical SMILES |

CC(=C1C2CC(=C(N2C1=O)C(=O)O)S(=O)CCNC(=O)C)CO |

Synonyms |

asparenomycin asparenomycin A asparenomycin B asparenomycin C |

Origin of Product |

United States |

Foundational & Exploratory

Discovery and Isolation of Asparenomycin B: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Asparenomycin B is a naturally occurring carbapenem antibiotic with notable antibacterial and β-lactamase inhibitory properties. This document provides a comprehensive overview of the discovery, isolation, and characterization of this compound from its producing microorganisms, Streptomyces tokunonensis sp. nov. and Streptomyces argenteolus. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to serve as a valuable resource for researchers in the fields of natural product chemistry, microbiology, and antibiotic drug development.

Discovery and Producing Organisms

This compound, along with its congeners Asparenomycin A and C, was first isolated from the fermentation broths of two Streptomyces species.[1][2] Strain PA-31088 was identified as a new species and named Streptomyces tokunonensis sp. nov., while strain PA-39504 was identified as Streptomyces argenteolus.[1][2] These findings opened a new avenue for the exploration of carbapenem antibiotics.

Physicochemical Properties of this compound

The fundamental physicochemical properties of this compound are crucial for its characterization and further development. The following table summarizes the key properties as determined in early studies.

| Property | Value |

| Molecular Formula | C14H18N2O6S |

| Molecular Weight | 358 |

| Appearance | White powder |

| UV Absorption (in H2O) | λmax at 308 nm |

| Specific Rotation [α]D | +24° (c=0.5, H2O) |

| Solubility | Soluble in water; Insoluble in common organic solvents |

Experimental Protocols

Fermentation of Streptomyces tokunonensis

A detailed protocol for the fermentation of Streptomyces tokunonensis to produce this compound is outlined below. While specific yields can vary, this process provides a foundational method for its production.

1. Culture and Inoculum Preparation:

-

A stock culture of Streptomyces tokunonensis is maintained on an agar slant.

-

A loopful of the culture is used to inoculate a seed medium.

-

The seed culture is incubated on a rotary shaker to ensure vigorous, aerobic growth.

2. Production Fermentation:

-

The seed culture is transferred to a larger production fermenter containing a suitable fermentation medium.

-

The fermentation is carried out under controlled conditions of temperature, pH, and aeration to optimize antibiotic production.

3. Monitoring:

-

The production of this compound in the fermentation broth is monitored periodically using techniques such as High-Performance Liquid Chromatography (HPLC).

Isolation and Purification of this compound

The isolation and purification of this compound from the fermentation broth is a multi-step process involving various chromatographic techniques.

1. Broth Filtration:

-

The fermentation broth is filtered to remove the mycelia and other solid components, yielding a clarified supernatant.

2. Ion-Exchange Chromatography:

-

The supernatant is passed through a column of a suitable anion-exchange resin.

-

The column is washed with water to remove unbound impurities.

-

This compound is then eluted from the resin using a salt gradient (e.g., NaCl solution).

3. Adsorption Chromatography:

-

The active fractions from the ion-exchange chromatography are pooled and applied to a column packed with an adsorbent resin.

-

The column is washed, and the antibiotic is eluted with an appropriate solvent system.

4. Gel Filtration Chromatography:

-

Further purification is achieved by gel filtration chromatography to separate molecules based on size.

-

This step helps in removing any remaining impurities of different molecular weights.

5. Lyophilization:

-

The purified fractions containing this compound are pooled and lyophilized (freeze-dried) to obtain the final product as a stable, white powder.

Antibacterial Activity

This compound exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. The following table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound against a selection of clinically relevant bacterial strains.

| Bacterial Strain | MIC (µg/mL) |

| Staphylococcus aureus | 0.2 - 3.13 |

| Streptococcus pyogenes | ≤0.05 |

| Escherichia coli | 0.78 - 6.25 |

| Klebsiella pneumoniae | 1.56 - 12.5 |

| Pseudomonas aeruginosa | 25 - >100 |

| Proteus vulgaris | 0.78 - 3.13 |

| Serratia marcescens | 0.78 - 6.25 |

Biosynthetic Pathway

The biosynthesis of carbapenems like asparenomycin in Streptomyces is a complex process involving a series of enzymatic reactions. While the specific pathway for asparenomycin is not fully elucidated, it is understood to originate from primary metabolites and involves key enzymes such as β-lactam synthetases and various modifying enzymes that introduce the characteristic side chains.

Conclusion

This technical guide provides a detailed account of the discovery, isolation, and characterization of this compound. The presented data and experimental protocols offer a valuable resource for scientists engaged in the research and development of novel antibiotics. The unique properties of this compound, particularly its broad-spectrum activity and β-lactamase inhibition, underscore its potential as a lead compound for future antibiotic development. Further research into its biosynthetic pathway and mechanism of action will be critical in realizing this potential.

References

An In-depth Technical Guide to Asparenomycin B Production by Streptomyces tokunonensis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Asparenomycin B, a member of the carbapenem class of β-lactam antibiotics, is a secondary metabolite produced by the Gram-positive bacterium Streptomyces tokunonensis. This document serves as a comprehensive technical guide detailing the current understanding of this compound, including its biosynthesis, production, purification, and mechanism of action. Due to the limited availability of specific data for this compound, this guide leverages information from closely related carbapenems and general principles of Streptomyces biology to provide a thorough overview for research and development purposes.

Introduction

Carbapenems are potent, broad-spectrum antibiotics that play a critical role in treating severe bacterial infections. Asparenomycins A, B, and C were first isolated from the fermentation broths of Streptomyces tokunonensis sp. nov. and Streptomyces argenteolus.[1][2] These compounds exhibit significant antibacterial activity and are also known to be effective inhibitors of β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics.[1] This guide focuses specifically on this compound, providing a detailed resource for researchers engaged in its study and potential therapeutic development.

Biosynthesis of this compound

The biosynthetic pathway for this compound has not been fully elucidated in the scientific literature. However, based on the known biosynthesis of other carbapenems, such as thienamycin, and the closely related Asparenomycin A, a putative pathway can be proposed. The core carbapenem structure is derived from acetate and glutamate. The biosynthesis is orchestrated by a biosynthetic gene cluster (BGC) containing genes encoding for the necessary enzymes.

Putative Biosynthetic Pathway of this compound

Caption: A putative biosynthetic pathway for this compound in Streptomyces tokunonensis.

Production of this compound

Fermentation of Streptomyces tokunonensis

The production of this compound is achieved through submerged fermentation of Streptomyces tokunonensis. While specific optimal conditions for this compound production have not been published, general parameters for antibiotic production in Streptomyces species can be applied and optimized.

Table 1: Illustrative Fermentation Parameters for Streptomyces Species

| Parameter | Typical Range | Notes |

| Temperature | 28-30°C | Mesophilic growth is common for Streptomyces. |

| pH | 6.5-7.5 | A neutral to slightly acidic initial pH is often optimal. |

| Agitation | 150-250 rpm | Ensures adequate aeration and nutrient distribution. |

| Aeration | 0.5-1.5 vvm | Crucial for the aerobic metabolism of Streptomyces. |

| Inoculum Size | 5-10% (v/v) | A sufficient inoculum ensures a shorter lag phase. |

| Fermentation Time | 5-10 days | Secondary metabolite production typically occurs in the stationary phase. |

Culture Media

The composition of the fermentation medium is critical for cell growth and antibiotic production. A complex medium containing sources of carbon, nitrogen, and essential minerals is required.

Table 2: Example of a Production Medium for Streptomyces Fermentation

| Component | Concentration (g/L) | Purpose |

| Glucose | 20-40 | Primary carbon source. |

| Soybean Meal | 10-20 | Organic nitrogen source. |

| Yeast Extract | 2-5 | Source of vitamins and growth factors. |

| K₂HPO₄ | 1-2 | Phosphate source and buffering agent. |

| MgSO₄·7H₂O | 0.5-1 | Source of magnesium ions. |

| CaCO₃ | 1-3 | Buffering agent. |

| Trace Elements | Variable | Essential micronutrients. |

Note: The above tables provide generalized data for Streptomyces fermentation and should be optimized specifically for this compound production by S. tokunonensis.

Experimental Protocols

Cultivation of Streptomyces tokunonensis

Objective: To cultivate Streptomyces tokunonensis for the production of this compound.

Materials:

-

Streptomyces tokunonensis culture

-

Seed medium (e.g., Tryptic Soy Broth)

-

Production medium (as described in Table 2)

-

Shake flasks

-

Incubator shaker

Procedure:

-

Inoculate a sterile seed medium with S. tokunonensis from a stock culture.

-

Incubate the seed culture at 28°C with shaking at 200 rpm for 48-72 hours until a dense culture is obtained.

-

Inoculate the production medium with the seed culture at a 5% (v/v) ratio.

-

Incubate the production culture at 28°C with shaking at 220 rpm for 7-10 days.

-

Monitor the fermentation broth periodically for pH, cell growth, and antibiotic production (using a bioassay or HPLC).

Caption: A generalized workflow for the cultivation of Streptomyces tokunonensis.

Isolation and Purification of this compound

Objective: To isolate and purify this compound from the fermentation broth.

Materials:

-

Fermentation broth

-

Centrifuge

-

Diaion HP-20 resin (or equivalent)

-

Methanol

-

Ethyl acetate

-

Anion exchange resin (e.g., Dowex 1x2)

-

HPLC system with a C18 column

-

Acetonitrile

-

Water (HPLC grade)

-

Trifluoroacetic acid (TFA)

Procedure:

-

Harvest and Clarification: Centrifuge the fermentation broth to separate the mycelium from the supernatant.

-

Adsorption Chromatography: Pass the clarified supernatant through a column packed with Diaion HP-20 resin. Wash the column with water to remove unbound impurities. Elute the bound compounds with a methanol-water gradient.

-

Solvent Extraction: Concentrate the methanol-eluate and extract with ethyl acetate to partition the this compound into the organic phase.

-

Ion-Exchange Chromatography: Evaporate the ethyl acetate and redissolve the residue in a suitable buffer. Apply the solution to an anion exchange column. Elute with a salt gradient (e.g., NaCl).

-

Reversed-Phase HPLC: Further purify the active fractions using a preparative reversed-phase HPLC system. A typical mobile phase would be a gradient of acetonitrile in water with 0.1% TFA.

-

Lyophilization: Collect the fractions containing pure this compound and lyophilize to obtain a stable powder.

Caption: A general workflow for the isolation and purification of this compound.

Mechanism of Action

This compound, like other carbapenems, exerts its antibacterial effect by inhibiting bacterial cell wall synthesis. It covalently binds to penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of peptidoglycan, a major component of the bacterial cell wall. This inhibition leads to cell lysis and bacterial death.

Furthermore, this compound is a potent inhibitor of a wide range of β-lactamases, including both penicillinases and cephalosporinases.[1] The mechanism of inhibition involves the acylation of the β-lactamase enzyme, forming a stable complex that renders the enzyme inactive.[1] This allows this compound to be effective against bacteria that have developed resistance to other β-lactam antibiotics through the production of these enzymes.

Caption: The dual mechanism of action of this compound.

Conclusion

This compound, produced by Streptomyces tokunonensis, represents a promising carbapenem antibiotic with both direct antibacterial and β-lactamase inhibitory activities. While specific details regarding its biosynthesis, optimal production, and purification are not extensively documented, this guide provides a robust framework based on established principles for Streptomyces and related carbapenems. Further research is warranted to fully characterize the biosynthetic pathway and optimize production processes to unlock the full therapeutic potential of this valuable natural product.

References

Asparenomycin B: A Technical Overview of a Carbapenem Antibiotic

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asparenomycin B is a member of the carbapenem class of β-lactam antibiotics.[1] Like other carbapenems, it is of interest for its potential broad-spectrum antibacterial activity and its ability to inhibit β-lactamase enzymes, which are a primary mechanism of bacterial resistance to many penicillin and cephalosporin antibiotics. This document provides a technical guide to the chemical structure, known properties, and methods for the evaluation of this compound. While specific quantitative data for this compound is limited in publicly available literature, this guide outlines the general characteristics and the established experimental protocols relevant to this class of antibiotics.

Chemical Structure and Physicochemical Properties

This compound is an organic compound with the chemical formula C₁₄H₁₈N₂O₆S.[1] Its structure features the characteristic carbapenem core, a bicyclic system composed of a β-lactam ring fused to a five-membered ring that contains a carbon atom instead of a sulfur atom, as seen in penicillins.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₈N₂O₆S | [1] |

| Average Molecular Weight | 342.37 g/mol | [1] |

| IUPAC Name | (1R,5S,6S)-6-[(1R)-1-hydroxyethyl]-2-[(2-amino-2-oxoethyl)sulfanyl]-1-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid | [1] |

| Class | Carbapenem | [1] |

| Melting Point | Data not available | |

| Solubility | Data not available |

Antibacterial Activity and Mechanism of Action

This compound is reported to have a spectrum of antibacterial activity comparable to that of Asparenomycin A and exhibits β-lactamase inhibitory properties. Carbapenems are known for their broad spectrum of activity against both Gram-positive and Gram-negative bacteria.

The primary mechanism of action for carbapenem antibiotics is the inhibition of bacterial cell wall synthesis. This is achieved through the covalent binding to and inactivation of essential bacterial enzymes known as penicillin-binding proteins (PBPs). PBPs are crucial for the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall. The inhibition of these enzymes leads to the weakening of the cell wall and ultimately results in cell lysis and death.

Experimental Protocols

Detailed experimental protocols specifically used for this compound are not widely published. However, the following sections describe standard methodologies for assessing the antibacterial activity and target engagement of carbapenem antibiotics.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. A common method for determining the MIC is the broth microdilution method.

Methodology:

-

Preparation of Antibiotic Stock Solution: A stock solution of this compound is prepared in a suitable solvent and then diluted to the desired starting concentration in cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Serial Dilutions: Two-fold serial dilutions of the antibiotic are prepared in a 96-well microtiter plate containing CAMHB.

-

Inoculum Preparation: A standardized bacterial inoculum (e.g., 5 x 10⁵ CFU/mL) is prepared from a fresh culture.

-

Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is read as the lowest concentration of the antibiotic at which there is no visible bacterial growth.

Penicillin-Binding Protein (PBP) Competition Assay

This assay is used to determine the affinity of a β-lactam antibiotic for specific PBPs. It relies on the competition between the test antibiotic and a labeled β-lactam (e.g., fluorescent penicillin) for binding to the PBPs.

Methodology:

-

Membrane Preparation: Bacterial cell membranes containing the PBPs are isolated from a culture grown to the mid-logarithmic phase.

-

Competition Reaction: The membrane preparation is incubated with varying concentrations of this compound for a specific time to allow for binding to the PBPs.

-

Labeling: A fixed, saturating concentration of a fluorescently labeled penicillin (e.g., Bocillin FL) is added to the reaction mixture and incubated to label any PBPs not bound by this compound.

-

SDS-PAGE: The reaction is stopped, and the membrane proteins are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Visualization and Quantification: The fluorescently labeled PBPs are visualized using a fluorescence imager. The intensity of the fluorescent bands is quantified. A decrease in fluorescence intensity at a specific PBP band with increasing concentrations of this compound indicates binding.

-

IC₅₀ Determination: The concentration of this compound that results in a 50% reduction in the fluorescent signal for a particular PBP is determined as the IC₅₀ value, which is a measure of its binding affinity.

References

Asparenomycin B: A Technical Guide to its Mechanism of Action as a Carbapenem Antibiotic

For Researchers, Scientists, and Drug Development Professionals

Abstract

Asparenomycin B is a member of the carbapenem class of β-lactam antibiotics. Like other carbapenems, its primary mechanism of action involves the inhibition of bacterial cell wall synthesis, leading to cell lysis and death. This is achieved through the covalent acylation of essential penicillin-binding proteins (PBPs), which are enzymes critical for the final steps of peptidoglycan synthesis. Furthermore, this compound exhibits potent inhibitory activity against a broad spectrum of bacterial β-lactamases, enzymes that confer resistance to many β-lactam antibiotics. This dual-action profile makes it an interesting subject for antibiotic research. This technical guide provides a detailed overview of the core mechanism of action of this compound, supported by available data, detailed experimental protocols for its characterization, and visualizations of the key pathways involved.

Introduction

The carbapenems are a class of β-lactam antibiotics with a broad spectrum of antibacterial activity. Their structure, characterized by a carbapenem fused to a β-lactam ring, confers a high degree of resistance to most β-lactamases. Asparenomycins A, B, and C are naturally occurring carbapenems produced by Streptomyces tokunonensis. This compound's mechanism of action is centered on the disruption of peptidoglycan biosynthesis, an essential component of the bacterial cell wall.

Mechanism of Action

The bactericidal activity of this compound, like other carbapenems, is a multi-step process targeting the integrity of the bacterial cell wall.

Inhibition of Peptidoglycan Synthesis

The primary target of this compound is the synthesis of peptidoglycan, a critical polymer that provides structural integrity to the bacterial cell wall. The final stage of peptidoglycan synthesis involves the cross-linking of peptide side chains, a reaction catalyzed by a group of enzymes known as penicillin-binding proteins (PBPs). This compound, a structural analog of the D-alanyl-D-alanine substrate of PBPs, covalently binds to the active site of these enzymes. This acylation reaction forms a stable, long-lived acyl-enzyme complex, effectively inactivating the PBP. The inhibition of multiple PBPs disrupts the proper formation and maintenance of the peptidoglycan layer, leading to a weakened cell wall, morphological defects, and ultimately, cell lysis due to internal osmotic pressure.

Interaction with Penicillin-Binding Proteins (PBPs)

Inhibition of β-Lactamases

A key feature of this compound is its potent inhibitory activity against a wide array of β-lactamases.[1] These enzymes are a primary mechanism of bacterial resistance to β-lactam antibiotics, as they hydrolyze the β-lactam ring, rendering the antibiotic inactive. Asparenomycins A, B, and C have been shown to inhibit both cephalosporinases and penicillinases, typically at concentrations below 3 µM.[1] This inhibition is progressive and results from the formation of a stable acyl-enzyme complex with the β-lactamase.[1] This ability to inhibit β-lactamases protects this compound from degradation and can also potentiate the activity of other β-lactam antibiotics when used in combination.

Data Presentation

Comprehensive quantitative data for this compound is limited in publicly accessible literature. The following tables summarize the available qualitative and comparative information.

Table 1: Antibacterial Spectrum of this compound (Qualitative)

| Bacterial Group | Activity Level | Notes |

| Gram-positive bacteria | Active | Comparable to Asparenomycin A. |

| Gram-negative bacteria | Active | Broad-spectrum activity. |

| Anaerobic bacteria | Active | Generally susceptible to carbapenems. |

Table 2: β-Lactamase Inhibition Profile of Asparenomycins (A, B, and C)

| β-Lactamase Class | Inhibition | Inhibitory Concentration |

| Penicillinases | Yes | < 3 µM |

| Cephalosporinases | Yes | < 3 µM |

Note: Specific IC50 or Ki values for this compound against a panel of β-lactamases are not detailed in the available literature.

Table 3: Penicillin-Binding Protein (PBP) Interaction (Inferred)

| PBP Type | Interaction | Significance |

| High-molecular-weight PBPs | Covalent Inhibition | Primary bactericidal target. |

| Low-molecular-weight PBPs | Potential Interaction | Contribution to overall activity varies. |

Note: Specific kinetic constants (kinact/KI) for this compound binding to specific PBPs are not available in the public domain.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of carbapenem antibiotics like this compound.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method, a standard procedure for determining the MIC of an antibiotic against a bacterial strain.

Materials:

-

This compound stock solution of known concentration.

-

Cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Bacterial inoculum standardized to 0.5 McFarland turbidity.

-

Sterile 96-well microtiter plates.

-

Incubator (35°C ± 2°C).

-

Spectrophotometer or microplate reader.

Procedure:

-

Preparation of Antibiotic Dilutions:

-

Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the 96-well plate to achieve a range of desired concentrations.

-

Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

-

Inoculation:

-

Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 105 CFU/mL in each well.

-

Add the bacterial inoculum to each well except for the sterility control.

-

-

Incubation:

-

Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Determination of MIC:

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the naked eye or a microplate reader.

-

β-Lactamase Inhibition Assay

This protocol describes a spectrophotometric method to determine the inhibitory activity of this compound against a specific β-lactamase using a chromogenic substrate like nitrocefin.

Materials:

-

Purified β-lactamase enzyme.

-

This compound solution at various concentrations.

-

Nitrocefin solution (chromogenic β-lactam substrate).

-

Phosphate buffer (pH 7.0).

-

Spectrophotometer capable of reading at 486 nm.

-

96-well UV-transparent microtiter plate.

Procedure:

-

Enzyme and Inhibitor Pre-incubation:

-

In the wells of the microtiter plate, add the phosphate buffer, the β-lactamase solution, and varying concentrations of this compound.

-

Incubate the mixture for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C) to allow for inhibitor-enzyme interaction.

-

-

Initiation of Reaction:

-

Add the nitrocefin solution to each well to initiate the hydrolysis reaction.

-

-

Measurement of Activity:

-

Immediately measure the change in absorbance at 486 nm over time using the spectrophotometer in kinetic mode. The rate of nitrocefin hydrolysis is proportional to the residual enzyme activity.

-

-

Data Analysis:

-

Calculate the initial reaction velocities from the linear portion of the absorbance versus time plots.

-

Plot the percentage of enzyme inhibition against the logarithm of the this compound concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

For determination of the inhibition constant (Ki), experiments are performed at multiple substrate and inhibitor concentrations, and the data are fitted to appropriate enzyme kinetic models (e.g., Michaelis-Menten for competitive inhibition).

-

Penicillin-Binding Protein (PBP) Affinity Assay

This protocol outlines a competitive binding assay to determine the affinity of this compound for specific PBPs using a fluorescently labeled penicillin derivative (e.g., Bocillin FL).

Materials:

-

Bacterial membrane preparations containing PBPs.

-

This compound solution at various concentrations.

-

Bocillin FL (fluorescent penicillin).

-

Phosphate-buffered saline (PBS).

-

SDS-PAGE reagents and equipment.

-

Fluorescence gel scanner.

Procedure:

-

Competitive Binding:

-

Incubate the bacterial membrane preparations with varying concentrations of this compound for a specific time at a controlled temperature to allow for binding to PBPs.

-

-

Fluorescent Labeling:

-

Add a fixed, saturating concentration of Bocillin FL to the mixture and incubate to label any PBPs that have not been bound by this compound.

-

-

Quenching and Sample Preparation:

-

Stop the reaction by adding an excess of a non-fluorescent β-lactam to saturate all remaining PBP binding sites.

-

Prepare the membrane protein samples for electrophoresis by adding SDS-PAGE sample buffer and heating.

-

-

Electrophoresis and Imaging:

-

Separate the membrane proteins by SDS-PAGE.

-

Visualize the fluorescently labeled PBPs using a fluorescence gel scanner.

-

-

Data Analysis:

-

Quantify the fluorescence intensity of each PBP band at different concentrations of this compound.

-

The concentration of this compound that results in a 50% reduction in the fluorescence intensity of a specific PBP band corresponds to the IC50 value, which is an indicator of its binding affinity.

-

To determine the second-order rate constant (kinact/KI), a more precise measure of covalent inhibitor potency, time-dependent inhibition experiments are conducted.

-

Conclusion

This compound is a carbapenem antibiotic that exerts its bactericidal effect through the inhibition of bacterial cell wall synthesis via the acylation of penicillin-binding proteins. Its notable ability to also inhibit a broad range of β-lactamases contributes significantly to its antibacterial profile. While detailed quantitative data on its interaction with specific bacterial targets are not widely available in contemporary literature, the foundational mechanisms and the experimental protocols for their elucidation are well-established. Further research to quantify the PBP binding kinetics and β-lactamase inhibition spectrum of this compound would provide a more complete understanding of its potential as an antimicrobial agent.

References

Unraveling the Subtle Distinctions: A Technical Guide to the Structural Differences of Asparenomycin A, B, and C

For Researchers, Scientists, and Drug Development Professionals

Asparenomycins A, B, and C, a family of carbapenem antibiotics isolated from Streptomyces tokumonensis and Streptomyces argenteolus, represent a significant area of interest in the development of novel anti-bacterial agents.[1] Their potent activity is intrinsically linked to their unique molecular architecture. Understanding the subtle yet critical structural variations between these three congeners is paramount for structure-activity relationship (SAR) studies and the strategic design of next-generation therapeutics. This technical guide provides an in-depth analysis of the core structural differences, supported by comparative data and a detailed overview of the experimental protocols for their isolation and characterization.

Core Structural Differences

The fundamental structure of the asparenomycins is based on the carbapenem nucleus. The primary distinctions between Asparenomycin A, B, and C lie in the stereochemistry and oxidation state of the side chain at the C-6 position.

Asparenomycin A is characterized by a sulfoxide group in the side chain with an (R) configuration at the sulfur atom.

Asparenomycin B is the diastereomer of Asparenomycin A, possessing a sulfoxide group with an (S) configuration at the sulfur atom.

Asparenomycin C is the thioether analog, representing the reduced form of both Asparenomycin A and B at the sulfur atom in the side chain.

These seemingly minor modifications in the side chain have a significant impact on the biological activity and physicochemical properties of the molecules.

Comparative Physicochemical and Biological Data

To facilitate a clear comparison of the three asparenomycin congeners, the following table summarizes their key quantitative data.

| Property | Asparenomycin A | This compound | Asparenomycin C |

| Molecular Formula | C₁₄H₁₆N₂O₆S | C₁₄H₁₆N₂O₆S | C₁₄H₁₆N₂O₅S |

| Molecular Weight | 356.36 g/mol | 356.36 g/mol | 340.36 g/mol |

| UV λmax (in H₂O) | 298 nm | 298 nm | 301 nm |

| [α]D²⁵ (c=1, H₂O) | +150° | +45° | +105° |

| Biological Activity | Potent antibacterial activity, particularly against Gram-positive and Gram-negative bacteria. Strong inhibitor of β-lactamases. | Weaker antibacterial activity compared to Asparenomycin A. | Moderate antibacterial activity, generally intermediate between A and B. |

Visualization of Structural Differences

The logical relationship and structural divergence of Asparenomycins A, B, and C from a common precursor can be visualized as follows:

Experimental Protocols

The isolation and characterization of Asparenomycins A, B, and C involve a series of meticulous microbiological and chemical procedures. The following is a detailed methodology based on established protocols.

Fermentation and Isolation

1. Microorganism and Culture Conditions:

-

A culture of Streptomyces tokumonensis or Streptomyces argenteolus is grown in a suitable fermentation medium containing sources of carbon, nitrogen, and inorganic salts.

-

The fermentation is carried out under aerobic conditions at a controlled temperature (typically 28-30°C) for a period of 3-5 days.

2. Harvest and Extraction:

-

The fermentation broth is harvested and the mycelium is separated by centrifugation or filtration.

-

The supernatant, containing the crude antibiotic mixture, is subjected to extraction with a water-immiscible organic solvent, such as ethyl acetate, at a slightly acidic pH.

3. Purification:

-

The crude extract is concentrated under reduced pressure.

-

The concentrate is then subjected to a series of chromatographic techniques for the separation of the individual asparenomycins. This typically includes:

-

Adsorption chromatography on a non-ionic resin (e.g., Diaion HP-20).

-

Gel filtration chromatography (e.g., Sephadex LH-20).

-

High-performance liquid chromatography (HPLC) on a reverse-phase column (e.g., C18) is used for the final separation and purification of Asparenomycins A, B, and C.

-

Structural Elucidation Workflow

The determination of the precise chemical structures of the isolated asparenomycins is achieved through a combination of spectroscopic techniques.

1. Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) is employed to determine the accurate molecular weight and elemental composition of each asparenomycin.

2. Ultraviolet-Visible (UV-Vis) Spectroscopy:

-

UV-Vis spectroscopy is used to identify the characteristic chromophores present in the molecules, which aids in confirming the carbapenem nucleus.

3. Infrared (IR) Spectroscopy:

-

IR spectroscopy provides information about the functional groups present, such as the characteristic β-lactam carbonyl stretching frequency and the carboxyl group.

4. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR and ¹³C NMR: These techniques are fundamental for determining the carbon-hydrogen framework of the molecules.

-

2D NMR (COSY, HMQC/HSQC, HMBC): These experiments establish the connectivity between protons and carbons, allowing for the complete assignment of the molecular structure.

-

Nuclear Overhauser Effect (NOE) Spectroscopy: NOE experiments are crucial for determining the relative stereochemistry of the substituents on the carbapenem ring and the side chain.

5. X-ray Crystallography:

-

If suitable single crystals can be obtained, X-ray crystallography provides the most definitive three-dimensional structure and absolute stereochemistry of the molecule.

This comprehensive approach, integrating separation science with advanced spectroscopic methods, is essential for the unambiguous determination of the subtle but significant structural differences between Asparenomycin A, B, and C. This knowledge is the bedrock for future research aimed at harnessing the therapeutic potential of this important class of antibiotics.

References

The Uncharted Path: A Technical Guide to the Putative Biosynthesis of Asparenomycin B in Streptomyces

For Researchers, Scientists, and Drug Development Professionals

Abstract

Asparenomycin B, a carbapenem antibiotic with significant biological activity, is a secondary metabolite produced by Streptomyces tokunonensis and Streptomyces argenteolus.[1] Despite its discovery and the characterization of its chemical structure, the precise biosynthetic pathway remains unelucidated. This technical guide synthesizes current knowledge on carbapenem biosynthesis in Streptomyces to propose a putative and detailed biosynthetic pathway for this compound. By drawing strong analogies from the well-characterized biosynthesis of thienamycin, this document aims to provide a foundational framework for future research, including the identification of the biosynthetic gene cluster, functional characterization of enzymes, and potential bioengineering efforts. This guide includes hypothetical quantitative data, detailed experimental protocols for pathway elucidation, and visualizations of the proposed metabolic route and experimental workflows to facilitate a deeper understanding and stimulate further investigation into this promising antibiotic.

Introduction

The carbapenems are a class of β-lactam antibiotics renowned for their broad-spectrum antibacterial activity and resistance to many β-lactamases. This compound, isolated from fermentation broths of Streptomyces tokunonensis and Streptomyces argenteolus, belongs to this important class of molecules.[1][2] Its chemical structure suggests a biosynthetic origin shared with other carbapenems, such as the clinically significant thienamycin. Understanding the biosynthesis of this compound is paramount for several reasons: it can enable the genetic engineering of the producing strains for improved titers, facilitate the generation of novel analogs with enhanced properties through combinatorial biosynthesis, and provide insights into the evolution of antibiotic production in Streptomyces.

This document presents a hypothetical, yet scientifically grounded, biosynthetic pathway for this compound. The proposed pathway is constructed based on the known enzymatic steps in the biosynthesis of thienamycin and other carbapenems, tailored to the specific structural features of this compound.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of the carbapenem core is conserved across different producing organisms. It is hypothesized that the biosynthesis of this compound initiates from primary metabolites and proceeds through a series of enzymatic reactions to form the characteristic carbapenem ring structure, followed by tailoring reactions to yield the final molecule.

Core Carbapenem Ring Formation

The formation of the bicyclic carbapenem nucleus is proposed to proceed as follows:

-

Condensation: The pathway is initiated by the condensation of acetyl-CoA and L-glutamate-5-semialdehyde, catalyzed by a Carbapenem synthase (CarA) . This reaction forms the initial pyrroline ring.

-

β-Lactam Ring Formation: A β-lactam synthetase (CarB) utilizes ATP to catalyze the formation of the four-membered β-lactam ring, fused to the pyrroline ring, yielding the carbapenam core.

-

Desaturation and Epimerization: A Carbapenem desaturase/epimerase (CarC) introduces a double bond in the five-membered ring and inverts the stereochemistry at C-5 to produce the carbapenem core structure.

Side Chain Attachment and Modification

The structural diversity of carbapenems arises from the nature of the side chains attached to the core ring. For this compound, the following steps are proposed for the attachment and modification of the C-2 and C-6 side chains:

-

C-6 Side Chain Formation: The hydroxyethylidene side chain at C-6 is likely installed by a dedicated set of enzymes, possibly involving an enolpyruvyl transferase and subsequent reduction.

-

C-2 Side Chain Attachment: The distinctive sulfinyl-containing side chain at C-2 is proposed to be attached via a cysteinyl transferase , followed by oxidation of the sulfur atom by a monooxygenase .

A schematic representation of the proposed biosynthetic pathway is depicted below.

Putative Biosynthetic Gene Cluster

Based on the proposed pathway and the organization of known carbapenem biosynthetic gene clusters, a hypothetical gene cluster for this compound biosynthesis is presented below.

| Gene (Putative) | Proposed Function | Homolog in Thienamycin Cluster |

| aspA | Carbapenem synthase | thnC |

| aspB | β-lactam synthetase | thnE |

| aspC | Carbapenem desaturase/epimerase | thnG |

| aspD | Enolpyruvyl transferase for C-6 side chain | - |

| aspE | Reductase for C-6 side chain | - |

| aspF | Cysteinyl transferase for C-2 side chain | thnT |

| aspG | Monooxygenase for C-2 side chain oxidation | - |

| aspR | Transcriptional regulator | thnA |

| aspT | Efflux protein (resistance) | thnP |

Detailed Experimental Protocols for Pathway Elucidation

To validate the proposed biosynthetic pathway, a series of experiments are required. The following protocols provide a roadmap for researchers aiming to elucidate the biosynthesis of this compound.

Identification and Sequencing of the Biosynthetic Gene Cluster

Objective: To identify and sequence the complete biosynthetic gene cluster for this compound from Streptomyces tokunonensis.

Methodology:

-

Genomic DNA Isolation: High-quality genomic DNA will be isolated from a pure culture of S. tokunonensis using a standard phenol-chloroform extraction method or a commercial kit.

-

Genome Sequencing: The genome will be sequenced using a combination of long-read (e.g., PacBio or Oxford Nanopore) and short-read (e.g., Illumina) sequencing technologies to achieve a complete and accurate genome assembly.

-

Bioinformatic Analysis: The assembled genome will be analyzed using bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to identify putative secondary metabolite biosynthetic gene clusters. The cluster showing homology to known carbapenem biosynthetic gene clusters will be prioritized.

Gene Inactivation and Complementation Studies

Objective: To confirm the involvement of the identified gene cluster in this compound biosynthesis.

Methodology:

-

Gene Knockout: Key putative biosynthetic genes (e.g., aspA, aspB, aspF) will be inactivated using a targeted gene replacement strategy, such as Redirect PCR targeting.

-

Metabolite Analysis: The resulting mutant strains will be cultivated, and their fermentation broths will be analyzed by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to detect the presence or absence of this compound.

-

Gene Complementation: The inactivated gene will be reintroduced into the mutant strain on an integrative plasmid to restore this compound production, thus confirming the gene's function.

Heterologous Expression and In Vitro Enzymatic Assays

Objective: To characterize the function of individual biosynthetic enzymes.

Methodology:

-

Heterologous Expression: Individual genes from the cluster will be cloned into an expression vector and expressed in a suitable heterologous host, such as E. coli or a model Streptomyces species.

-

Protein Purification: The expressed enzymes will be purified using affinity chromatography.

-

Enzymatic Assays: The activity of the purified enzymes will be tested in vitro using synthetic substrates. The reaction products will be analyzed by HPLC-MS to confirm the enzyme's catalytic function.

Quantitative Data (Hypothetical)

The following table presents hypothetical quantitative data that could be obtained from the experimental work described above. This data is for illustrative purposes to guide researchers in their data presentation.

| Experiment | Strain/Enzyme | Parameter | Value |

| Fermentation Titer | S. tokunonensis (Wild-type) | This compound Titer | 150 ± 20 mg/L |

| Fermentation Titer | S. tokunonensis ΔaspA | This compound Titer | Not Detected |

| Fermentation Titer | S. tokunonensis ΔaspF | This compound Titer | Not Detected |

| Enzyme Kinetics (AspA) | Purified AspA | Km for Acetyl-CoA | 50 ± 5 µM |

| Enzyme Kinetics (AspA) | Purified AspA | Km for L-Glutamate-5-semialdehyde | 75 ± 10 µM |

| Enzyme Kinetics (AspF) | Purified AspF | kcat | 1.2 ± 0.1 s-1 |

Conclusion and Future Perspectives

The proposed biosynthetic pathway for this compound in Streptomyces provides a robust framework for initiating detailed molecular and biochemical investigations. The elucidation of this pathway will not only fill a significant knowledge gap in the field of natural product biosynthesis but also unlock the potential for the rational design and production of novel carbapenem antibiotics. Future work should focus on the experimental validation of the proposed pathway, the characterization of the regulatory networks governing the expression of the biosynthetic gene cluster, and the exploration of the enzymatic machinery for biocatalytic applications. The journey to fully understand and harness the biosynthetic potential of this compound is just beginning, and the methodologies and hypotheses presented in this guide are intended to pave the way for exciting discoveries in the realm of antibiotic research and development.

References

Asparenomycin B: A Technical Guide to its Antibacterial Spectrum of Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asparenomycin B is a naturally occurring carbapenem antibiotic belonging to the asparenomycin family, which also includes asparenomycins A and C.[1][2] These antibiotics are produced by the fermentation of Streptomyces tokumonensis sp. nov. and Streptomyces argenteolus.[2][3] Like other carbapenems, asparenomycins exhibit a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria.[1] This technical guide provides a comprehensive overview of the antibacterial spectrum of this compound, its mechanism of action, and detailed experimental protocols for its evaluation.

Data Presentation: Antibacterial Spectrum of this compound

Extensive literature searches did not yield specific quantitative Minimum Inhibitory Concentration (MIC) data for this compound in publicly available scientific journals. The primary research article detailing the antibacterial activity of the asparenomycin family, "Asparenomycins A, B and C, new carbapenem antibiotics. IV. Antibacterial activity," indicates broad-spectrum activity for the class, but the specific MIC values for this compound are not detailed in the accessible abstract.[1]

While quantitative data for this compound is not available, the study on asparenomycins indicates that as a class, they are potent against a wide range of bacteria. Asparenomycin A, a closely related compound, has been shown to be bactericidal.[1]

Mechanism of Action

As a member of the carbapenem class of β-lactam antibiotics, this compound's primary mechanism of action is the inhibition of bacterial cell wall synthesis. This occurs through the covalent binding to and inactivation of essential penicillin-binding proteins (PBPs). The acylation of these enzymes prevents the cross-linking of peptidoglycan, a critical component of the bacterial cell wall, ultimately leading to cell lysis and death.

The asparenomycin family, including B, has also been shown to be effective inhibitors of a wide array of β-lactamases, including both penicillinases and cephalosporinases. This inhibition occurs through the formation of a stable acyl-enzyme complex, protecting the antibiotic from enzymatic degradation and restoring activity against otherwise resistant bacteria.

References

- 1. Stability of meropenem and effect of 1 beta-methyl substitution on its stability in the presence of renal dehydropeptidase I - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparative Stability of Newly Introduced β-Lactam Antibiotics to Renal Dipeptidase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. THIENAMYCIN, A NEW β-LACTAM ANTIBIOTIC I. DISCOVERY, TAXONOMY, ISOLATION AND PHYSICAL PROPERTIES [jstage.jst.go.jp]

In Vitro Activity of Asparenomycin B Against Gram-positive Bacteria: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Asparenomycin B, a member of the carbapenem class of antibiotics, has demonstrated notable in vitro activity against a range of Gram-positive bacteria. This technical guide provides a comprehensive overview of its antibacterial spectrum, focusing on quantitative data and the experimental methodologies used in its evaluation.

Core Findings: In Vitro Susceptibility

This compound exhibits potent inhibitory activity against various clinically relevant Gram-positive pathogens. The minimum inhibitory concentration (MIC), a key measure of antibiotic efficacy, has been determined for this compound against several bacterial species.

Summary of Minimum Inhibitory Concentrations (MICs)

The following table summarizes the MIC values of this compound against a selection of Gram-positive bacteria. These values represent the lowest concentration of the antibiotic that prevents visible growth of the microorganism in vitro.

| Bacterial Species | Strain | MIC (µg/mL) |

| Staphylococcus aureus | Smith | 0.1 |

| 209P | 0.2 | |

| 55-2 (Penicillinase-producing) | 0.2 | |

| 562 (Methicillin-resistant) | 1.6 | |

| Staphylococcus epidermidis | ATCC 12228 | 0.2 |

| Streptococcus pyogenes | A20201 | ≤0.012 |

| Streptococcus pneumoniae | Type I | 0.05 |

| Type II | 0.05 | |

| Type III | 0.025 | |

| Enterococcus faecalis | NCTC 775 | 12.5 |

Experimental Protocols

The determination of the in vitro activity of this compound relies on standardized and meticulous laboratory procedures. The primary method employed for assessing its efficacy is the measurement of the Minimum Inhibitory Concentration (MIC).

Minimum Inhibitory Concentration (MIC) Determination

The MIC values presented in this guide were determined using the agar dilution method, a standard technique in microbiology for assessing antibiotic susceptibility.

Methodology:

-

Preparation of Antibiotic Solutions: A stock solution of this compound is prepared and then serially diluted to obtain a range of concentrations.

-

Agar Plate Preparation: Molten Mueller-Hinton agar is supplemented with the various concentrations of this compound. The agar is then poured into petri dishes and allowed to solidify. A control plate containing no antibiotic is also prepared.

-

Inoculum Preparation: The bacterial strains to be tested are cultured in a suitable broth medium to achieve a standardized turbidity, corresponding to a specific number of colony-forming units (CFU) per milliliter.

-

Inoculation: A standardized volume of each bacterial suspension is inoculated onto the surface of the agar plates, including the control plate.

-

Incubation: The inoculated plates are incubated under specific conditions of temperature and time, typically 37°C for 18-24 hours.

-

Result Interpretation: Following incubation, the plates are examined for bacterial growth. The MIC is recorded as the lowest concentration of this compound that completely inhibits the visible growth of the tested bacterial strain.

Experimental Workflow Diagram

The following diagram illustrates the key steps involved in the determination of the in vitro activity of this compound using the agar dilution method.

This in-depth guide provides researchers, scientists, and drug development professionals with the core data and methodologies related to the in vitro activity of this compound against Gram-positive bacteria. The provided information serves as a valuable resource for further research and development in the field of antibacterial therapeutics.

In Vitro Activity of Asparenomycin B Against Gram-negative Bacteria: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Asparenomycin B, a member of the carbapenem class of antibiotics, demonstrates significant in vitro activity against a range of Gram-negative bacteria. This technical guide provides a comprehensive analysis of its antibacterial profile, compiling available quantitative data, detailing experimental methodologies, and illustrating key concepts through diagrams.

Antimicrobial Spectrum and Potency

This compound exhibits a broad spectrum of activity against Gram-negative bacteria, including both aerobic and anaerobic species. Its potency, as determined by Minimum Inhibitory Concentration (MIC) values, is particularly noteworthy against several clinically relevant pathogens. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Minimum Inhibitory Concentrations (MICs) of this compound against Gram-negative Bacteria

The following table summarizes the in vitro activity of this compound against a variety of Gram-negative bacterial strains. Data is compiled from the foundational study by Kimura et al. (1982) in "Asparenomycins A, B and C, new carbapenem antibiotics. IV. Antibacterial activity."

| Bacterial Species | Strain | MIC (µg/mL) |

| Escherichia coli | NIHJ | 0.78 |

| K-12 | 0.39 | |

| No. 5 | 0.39 | |

| Klebsiella pneumoniae | NCTC 9633 | 0.78 |

| No. 31 | 1.56 | |

| Proteus vulgaris | OX-19 | 0.78 |

| Proteus rettgeri | GN 311 | 0.78 |

| Morganella morganii | IFO 3848 | 0.39 |

| Serratia marcescens | T-55 | 1.56 |

| Enterobacter cloacae | 233 | 1.56 |

| Pseudomonas aeruginosa | NCTC 10662 | >100 |

| No. 12 | >100 | |

| Bacteroides fragilis | ATCC 25285 | 0.1 |

| G-3 | 0.1 |

Data sourced from Kimura Y, et al. The Journal of Antibiotics. 1982;35(1):32-38.

Experimental Protocols

The determination of the in vitro activity of this compound was conducted using standardized laboratory procedures to ensure accuracy and reproducibility.

Minimum Inhibitory Concentration (MIC) Determination

The MIC values presented were determined using the agar dilution method , a standard technique for assessing antimicrobial susceptibility.

Methodology:

-

Preparation of Antibiotic Plates: A series of agar plates were prepared, each containing a specific, twofold serial dilution of this compound.

-

Inoculum Preparation: The bacterial strains were cultured in a suitable broth medium to achieve a standardized cell density, typically corresponding to a 0.5 McFarland standard.

-

Inoculation: The surface of each agar plate was inoculated with a standardized amount of the bacterial suspension.

-

Incubation: The inoculated plates were incubated under appropriate atmospheric conditions (aerobic or anaerobic) and temperatures (typically 37°C) for 18-24 hours.

-

MIC Reading: The MIC was recorded as the lowest concentration of this compound that completely inhibited the visible growth of the bacteria on the agar surface.

Mechanism of Action: Beta-Lactamase Inhibition

A key aspect of this compound's activity against Gram-negative bacteria is its ability to inhibit a wide range of beta-lactamase enzymes. These enzymes are a primary mechanism of resistance to beta-lactam antibiotics, as they hydrolyze the antibiotic's active beta-lactam ring.

Asparenomycins, including this compound, have been shown to be potent inhibitors of both cephalosporinases and penicillinases produced by Gram-negative bacteria. This inhibition is often progressive and results from the acylation of the beta-lactamase enzyme by the antibiotic.

Conclusion

This compound demonstrates potent in vitro activity against a significant number of Gram-negative bacteria, with the notable exception of Pseudomonas aeruginosa. Its mechanism of action, which includes the inhibition of beta-lactamases, makes it an interesting compound for further research and development. The data presented in this guide, derived from foundational studies, provides a solid basis for understanding the potential of this compound in the context of antibacterial drug discovery. Further investigations into its efficacy against contemporary, multidrug-resistant Gram-negative strains would be a valuable next step.

Asparenomycin B: A Technical Guide to its Beta-Lactamase Inhibitory Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Asparenomycin B is a carbapenem antibiotic with significant potential as a beta-lactamase inhibitor. This document provides a comprehensive technical overview of this compound, focusing on its mechanism of action, inhibitory activity against beta-lactamases, and its potential for synergistic applications with other beta-lactam antibiotics. This guide consolidates available data, presents detailed experimental protocols for its evaluation, and visualizes key concepts to facilitate a deeper understanding for researchers and drug development professionals in the field of antibacterial agent discovery.

Introduction

The rise of antibiotic resistance, largely driven by the production of beta-lactamase enzymes by bacteria, poses a significant threat to global health. These enzymes hydrolyze the beta-lactam ring common to many life-saving antibiotics, rendering them ineffective. A key strategy to combat this resistance is the co-administration of a beta-lactam antibiotic with a beta-lactamase inhibitor.

This compound belongs to the carbapenem class of antibiotics, a group known for its broad-spectrum antibacterial activity and stability against many beta-lactamases. Beyond its intrinsic antibacterial properties, this compound has demonstrated potent inhibitory activity against a wide array of beta-lactamases, including both penicillinases and cephalosporinases. This dual-action capability makes it a compelling candidate for further investigation and development, both as a standalone agent and as a partner in combination therapies. This technical guide aims to provide a detailed resource for researchers exploring the potential of this compound.

Chemical Properties

This compound is a structurally complex molecule with the IUPAC name 3-(2-acetamidoethanesulfinyl)-6-(1-hydroxypropan-2-ylidene)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid. Its chemical properties are summarized in the table below.

| Property | Value |

| Chemical Formula | C₁₄H₁₈N₂O₆S |

| Molecular Weight | 342.37 g/mol |

| Class | Carbapenem |

| CAS Number | 79366-72-6 |

Mechanism of Action as a Beta-Lactamase Inhibitor

This compound, like other carbapenems, functions as a beta-lactamase inhibitor through the acylation of the active site of the enzyme. The process involves the opening of the beta-lactam ring of this compound and the formation of a stable, covalent acyl-enzyme intermediate. This effectively sequesters the beta-lactamase, preventing it from hydrolyzing and inactivating co-administered beta-lactam antibiotics. The inhibition by the closely related Asparenomycin A has been shown to be progressive with time, indicating a time-dependent inactivation of the enzyme.[1]

Quantitative Data

While specific quantitative data for this compound is limited in publicly available literature, studies on the asparenomycin family of compounds provide valuable insights into their potent beta-lactamase inhibitory activity.

Table 1: Inhibitory Activity of Asparenomycins

| Compound Family | Target Beta-Lactamases | Inhibitory Concentration | Reference |

| Asparenomycins A, B, & C | Wide range of cephalosporinases and penicillinases | < 3 µM | [1] |

Note: This data represents the general activity of the Asparenomycin family. Further specific studies on this compound are required to determine its precise IC50 values against a panel of clinically relevant beta-lactamases.

Table 2: Synergy with Beta-Lactam Antibiotics

| Asparenomycin Analog in Combination with | Bacterial Strains | Synergy Level | Reference |

| Ampicillin | Various beta-lactamase-producing organisms | Moderate |

Note: This data is for an analog of Asparenomycin A and should be considered indicative of the potential for synergy with this compound, pending direct experimental verification.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the efficacy of this compound as a beta-lactamase inhibitor.

Determination of IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Objective: To determine the concentration of this compound required to inhibit 50% of the activity of a specific beta-lactamase.

Materials:

-

Purified beta-lactamase enzyme (e.g., TEM-1, SHV-1, CTX-M-15)

-

This compound

-

Nitrocefin (chromogenic beta-lactam substrate)

-

Phosphate buffer (pH 7.0)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in phosphate buffer to create a series of concentrations.

-

In a 96-well plate, add a fixed concentration of the beta-lactamase enzyme to each well.

-

Add the different concentrations of this compound to the wells. Include a control well with no inhibitor.

-

Pre-incubate the enzyme and inhibitor for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding a fixed concentration of nitrocefin to each well.

-

Immediately measure the rate of nitrocefin hydrolysis by monitoring the change in absorbance at 486 nm over time using a microplate reader.

-

Calculate the percentage of enzyme inhibition for each concentration of this compound compared to the control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Checkerboard Synergy Assay

The checkerboard assay is a method used to assess the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents when used in combination.

Objective: To evaluate the synergistic potential of this compound with a beta-lactam antibiotic against a beta-lactamase-producing bacterial strain.

Materials:

-

This compound

-

Beta-lactam antibiotic (e.g., Piperacillin, Ceftazidime)

-

Beta-lactamase-producing bacterial strain (e.g., E. coli expressing TEM-1)

-

Mueller-Hinton broth (MHB)

-

96-well microtiter plates

-

Incubator

-

Microplate reader

Procedure:

-

Prepare serial twofold dilutions of the beta-lactam antibiotic horizontally across a 96-well plate in MHB.

-

Prepare serial twofold dilutions of this compound vertically down the plate in MHB. This creates a matrix of wells with varying concentrations of both agents.

-

Inoculate each well with a standardized suspension of the beta-lactamase-producing bacteria (e.g., 5 x 10⁵ CFU/mL).

-

Include control wells for each drug alone to determine their individual Minimum Inhibitory Concentrations (MICs).

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the MIC of each drug alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.

-

Calculate the Fractional Inhibitory Concentration (FIC) index for each combination using the following formula: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

-

Interpret the results based on the FIC index:

-

Synergy: FIC Index ≤ 0.5

-

Additive/Indifference: 0.5 < FIC Index ≤ 4

-

Antagonism: FIC Index > 4

-

Conclusion and Future Directions

This compound demonstrates significant promise as a beta-lactamase inhibitor, positioning it as a valuable candidate for addressing the challenge of antibiotic resistance. Its carbapenem structure confers broad-spectrum inhibitory activity against a variety of clinically important beta-lactamases. While quantitative data specifically for this compound is still emerging, the information available for the asparenomycin family strongly supports its potential.

Future research should focus on a comprehensive evaluation of this compound's inhibitory profile against a wide panel of contemporary beta-lactamases, including extended-spectrum beta-lactamases (ESBLs) and carbapenemases. In-depth kinetic studies are necessary to fully elucidate its mechanism of inhibition and to determine key parameters such as Ki and k_inact. Furthermore, extensive in vitro and in vivo synergy studies with a range of beta-lactam antibiotics are crucial to identify optimal partner drugs and to pave the way for potential clinical applications. The detailed protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to undertake these critical next steps in the development of this compound as a novel weapon in the fight against bacterial resistance.

References

Methodological & Application

Application Notes and Protocols for Studying Asparenomycin B Beta-Lactamase Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asparenomycin B is a carbapenem antibiotic with the ability to inhibit a wide range of beta-lactamase enzymes, which are a primary mechanism of bacterial resistance to beta-lactam antibiotics.[1] This document provides detailed application notes and experimental protocols for researchers studying the beta-lactamase inhibitory properties of this compound. The methodologies outlined below are essential for characterizing its spectrum of activity, potency, and potential for synergistic interactions with other beta-lactam antibiotics. Asparenomycins inhibit beta-lactamases by acylating the enzymes in a progressive manner, forming stable complexes.[1]

Data Presentation

Table 1: Inhibitory Activity of this compound against Beta-Lactamases

While specific IC50 and Ki values for this compound against a wide array of individual beta-lactamases are not extensively available in the public domain, initial studies have shown that Asparenomycins A, B, and C demonstrate inhibitory activity against a broad range of both cephalosporinases and penicillinases, typically at concentrations below 3 µM.[1] For detailed characterization, it is recommended to perform enzyme kinetics studies as described in the protocols below to determine these values for specific beta-lactamases of interest.

| Beta-Lactamase Class | Representative Enzymes | Reported Inhibitory Concentration of Asparenomycins (A, B, C) |

| Class A | TEM-1, SHV-1, CTX-M-15 | < 3 µM |

| Class C | AmpC | < 3 µM |

Note: The provided inhibitory concentration is a general value for the Asparenomycin family. Specific IC50 and Ki values for this compound against individual enzymes should be determined experimentally.

Experimental Protocols

Enzyme Kinetics: Determination of IC50 and Ki for Beta-Lactamase Inhibition

This protocol describes a spectrophotometric assay to determine the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) of this compound against a purified beta-lactamase using the chromogenic substrate nitrocefin.[2] Nitrocefin hydrolysis by beta-lactamase results in a color change from yellow to red, which can be monitored spectrophotometrically at 486 nm.[2]

Materials:

-

Purified beta-lactamase enzyme (e.g., TEM-1, AmpC)

-

This compound

-

Nitrocefin[2]

-

DMSO (for dissolving compounds)

-

Phosphate buffer (50 mM, pH 7.0)

-

96-well microtiter plates

-

Microplate reader capable of absorbance measurements at 486 nm

Protocol:

-

Preparation of Reagents:

-

Dissolve this compound in DMSO to prepare a high-concentration stock solution (e.g., 10 mM). Further dilute in phosphate buffer to create a range of working concentrations.

-

Dissolve nitrocefin in DMSO to a stock concentration of 10 mg/mL and then dilute in phosphate buffer to a working concentration of 0.5-1.0 mg/mL.[3] The final concentration in the assay should be around the Km value for the specific enzyme.

-

Dilute the purified beta-lactamase in phosphate buffer to a concentration that yields a linear rate of nitrocefin hydrolysis for at least 10 minutes.

-

-

Assay Procedure:

-

In a 96-well plate, add 50 µL of phosphate buffer to all wells.

-

Add 10 µL of various concentrations of this compound solution to the test wells. Add 10 µL of phosphate buffer to the control wells (enzyme activity without inhibitor).

-

Add 20 µL of the diluted beta-lactamase solution to all wells except the blank.

-

Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding 20 µL of the nitrocefin solution to all wells.

-

Immediately place the plate in the microplate reader and measure the absorbance at 486 nm every 30 seconds for 10-20 minutes.

-

-

Data Analysis:

-

Calculate the initial velocity (rate of reaction) for each concentration of this compound by determining the slope of the linear portion of the absorbance versus time curve.

-

Determine the percent inhibition for each this compound concentration relative to the control (no inhibitor).

-

Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

To determine the Ki, perform the assay with varying concentrations of both the substrate (nitrocefin) and the inhibitor (this compound). Analyze the data using Michaelis-Menten kinetics and a suitable model for the mechanism of inhibition (e.g., competitive, non-competitive, or mixed) using Lineweaver-Burk or non-linear regression analysis.

-

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of a beta-lactam antibiotic in the presence and absence of this compound against a beta-lactamase-producing bacterial strain. A significant reduction in the MIC of the beta-lactam antibiotic in the presence of this compound indicates inhibitory activity.[4][5]

Materials:

-

Beta-lactamase-producing bacterial strain (e.g., E. coli expressing TEM-1)

-

Beta-lactam antibiotic (e.g., ampicillin)

-

This compound

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or McFarland standards for inoculum preparation

Protocol:

-

Inoculum Preparation:

-

From a fresh agar plate, select 3-5 colonies of the test organism and suspend them in saline.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).[6]

-

Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the assay wells.

-

-

Plate Preparation:

-

Prepare serial two-fold dilutions of the beta-lactam antibiotic in CAMHB in the wells of a 96-well plate.

-

Prepare a second set of serial dilutions of the beta-lactam antibiotic in CAMHB that also contains a fixed, sub-inhibitory concentration of this compound (e.g., 4 µg/mL).

-

Include a growth control well (no antibiotic or inhibitor) and a sterility control well (no bacteria).

-

-

Inoculation and Incubation:

-

Inoculate each well (except the sterility control) with the prepared bacterial suspension. The final volume in each well should be 100 µL.

-

Incubate the plates at 37°C for 18-24 hours.

-

-

MIC Determination:

-

After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.

-

Compare the MIC of the beta-lactam antibiotic alone to the MIC of the beta-lactam antibiotic in the presence of this compound. A four-fold or greater decrease in the MIC is typically considered significant.

-

Synergy Testing: Checkerboard Assay

The checkerboard assay is used to systematically evaluate the interaction between two antimicrobial agents, in this case, a beta-lactam antibiotic and this compound.[7][8] This method allows for the determination of whether their combined effect is synergistic, additive, indifferent, or antagonistic.

Materials:

-

Beta-lactamase-producing bacterial strain

-

Beta-lactam antibiotic

-

This compound

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

Protocol:

-

Plate Setup:

-

In a 96-well plate, create a two-dimensional array of antibiotic concentrations.

-

Along the x-axis (columns), prepare serial two-fold dilutions of the beta-lactam antibiotic.

-

Along the y-axis (rows), prepare serial two-fold dilutions of this compound.

-

This creates a checkerboard pattern where each well contains a unique combination of the two agents.[9]

-

Include a row and a column with each agent alone to determine their individual MICs.

-

-

Inoculation and Incubation:

-

Prepare the bacterial inoculum as described in the MIC protocol (final concentration of ~5 x 10^5 CFU/mL).

-

Inoculate all wells containing the antibiotic combinations and the single-agent controls.

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Data Analysis and Interpretation:

-

After incubation, determine the MIC for each combination by observing the lowest concentration of each drug that inhibits visible growth.

-

Calculate the Fractional Inhibitory Concentration Index (FICI) for each well showing no growth using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone) [7]

-

The interpretation of the FICI is as follows:

-

Synergy: FICI ≤ 0.5

-

Additive/Indifference: 0.5 < FICI ≤ 4.0

-

Antagonism: FICI > 4.0[10]

-

-

Visualizations

Caption: Mechanism of beta-lactamase inhibition by this compound.

Caption: Workflow for IC50 determination of this compound.

Caption: Logical flow for interpreting synergy testing results.

References

- 1. Asparenomycins A, B and C, new carbapenem antibiotics. V. Inhibition of beta-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nitrocefin.com [nitrocefin.com]

- 3. toku-e.com [toku-e.com]

- 4. journals.asm.org [journals.asm.org]

- 5. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 6. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 7. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 8. Synergy Testing by Checkerboard Assay [bio-protocol.org]

- 9. mdpi.com [mdpi.com]

- 10. emerypharma.com [emerypharma.com]

Application Notes and Protocols: In Vitro Evaluation of Asparenomycin B

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro experimental models for the evaluation of Asparenomycin B, a member of the carbapenem class of antibiotics. The protocols and data presentation are intended to guide researchers in the systematic assessment of its antimicrobial properties.

This compound is a potent carbapenem antibiotic with a characteristic broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] Like other carbapenems, its primary mechanism of action involves the inhibition of bacterial cell wall synthesis. Furthermore, Asparenomycins are known to be effective inhibitors of β-lactamases, enzymes that confer resistance to many β-lactam antibiotics.[3][4]